2-Methyl-3-Phenyloxiran-2-carbonsäure

Übersicht

Beschreibung

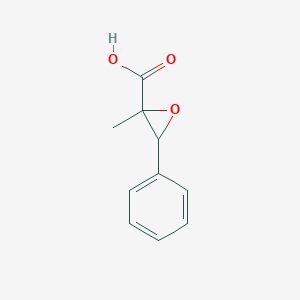

2-methyl-3-phenyloxirane-2-carboxylic acid is an epoxide and a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung und Entwicklung

In der pharmazeutischen Forschung und Entwicklung findet 2-Methyl-3-Phenyloxiran-2-carbonsäure Anwendungen aufgrund ihres Potenzials als Zwischenprodukt in der Arzneimittelsynthese, was zur Entwicklung neuer Therapeutika beiträgt .

Darzens-Reaktion

Die Verbindung ist an der Darzens-Reaktion beteiligt, einem wertvollen Synthesewerkzeug zur Bildung von Glycidatestern, die in verschiedenen chemischen Synthesen von Bedeutung sind .

Forensische Anwendungen

Als analytischer Referenzstandard wird es als Vorläufer bei der Synthese von Phenylaceton eingestuft, das aufgrund seiner Beziehung zu bestimmten kontrollierten Substanzen forensische Anwendungen findet .

Wirkmechanismus

Target of Action

2-Methyl-3-phenyloxirane-2-carboxylic acid is a carboxylic acid and an epoxide . It is a Bronsted acid , a molecular entity capable of donating a hydron to an acceptor . .

Mode of Action

The compound can be easily transformed into phenyl-2-propanone (P2P) via hydrolysis . This transformation is a key aspect of its mode of action.

Pharmacokinetics

Its solubility in water (1762 mg/l at 25 ºc ) suggests that it may have good bioavailability.

Biologische Aktivität

2-Methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK glycidic acid, is a compound of significant interest in both organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-phenyloxirane-2-carboxylic acid is . It contains an epoxide (oxirane) ring, a carboxylic acid group, and a phenyl substituent. These structural components contribute to its reactivity and potential interactions with biological systems. The oxirane ring is particularly noteworthy for its ability to undergo nucleophilic attack, which can lead to various biological effects.

Pharmacological Potential

Research indicates that 2-Methyl-3-phenyloxirane-2-carboxylic acid exhibits anti-inflammatory and analgesic properties. Its interaction with biological targets suggests a mechanism that may modulate metabolic pathways associated with inflammation and pain management. Preliminary studies have shown promising results regarding its binding affinities with enzymes or receptors involved in these pathways.

The mechanism of action for 2-Methyl-3-phenyloxirane-2-carboxylic acid involves the following processes:

- Nucleophilic Attack : The strained oxirane ring can undergo nucleophilic opening, leading to the formation of covalent bonds with target biomolecules. This reactivity can influence various biological pathways.

- Proton Donation : As a Bronsted acid, it can donate protons, potentially affecting its reactivity in biological contexts and influencing interactions with nucleophiles and electrophiles .

Synthesis Methods

Several synthetic routes have been developed for producing 2-Methyl-3-phenyloxirane-2-carboxylic acid:

- Darzens Condensation : This method involves the reaction of benzaldehyde with ethyl chloroacetate in the presence of sodium ethoxide under controlled conditions.

- Epoxidation Reactions : The compound can also be synthesized through epoxidation of corresponding alkenes followed by carboxylation .

Anti-inflammatory Studies

A notable study investigated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in the expression of pro-inflammatory cytokines when treated with varying concentrations of 2-Methyl-3-phenyloxirane-2-carboxylic acid. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Interaction Studies

Interaction studies have focused on the compound's binding affinities to various receptors involved in pain signaling pathways. Initial findings suggest that it may act as a competitive inhibitor at certain enzyme sites, which could explain its analgesic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Epoxide ring, carboxylic acid group | Anti-inflammatory, analgesic |

| 3,3-Dimethyl-2-phenyloxirane-2-carboxylic acid | Similar epoxide structure but with additional methyl | Antimicrobial properties |

| Ethyl 2-Ethyl-3-phenyloxirane-2-carboxylate | Ester derivative of similar structure | Anticancer activities |

Eigenschaften

IUPAC Name |

2-methyl-3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEAOFCHTFWNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347933 | |

| Record name | 2-Methyl-3-phenyl-2-oxiranecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25547-51-7 | |

| Record name | Bmk glycidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025547517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-oxiranecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMK GLYCIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGJ82N33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.